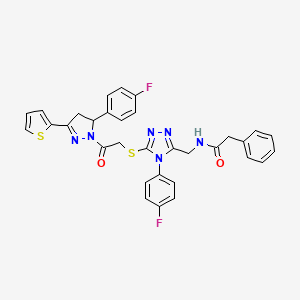

![molecular formula C23H18N4O4S2 B2529019 N-(苯并[d][1,3]二氧杂环-5-基)-2-((5-(2-(萘-1-基)乙酰氨基)-1,3,4-噻二唑-2-基)硫代)乙酰胺 CAS No. 868973-13-1](/img/structure/B2529019.png)

N-(苯并[d][1,3]二氧杂环-5-基)-2-((5-(2-(萘-1-基)乙酰氨基)-1,3,4-噻二唑-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

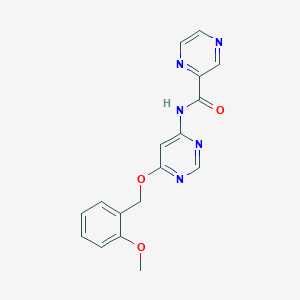

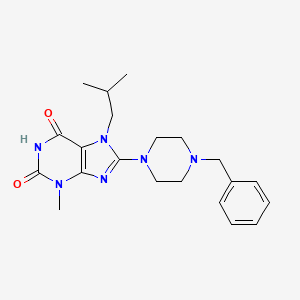

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic molecule that appears to be related to a class of compounds that have been studied for various biological activities. While the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the potential properties and activities of this molecule.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of benzothiazole derivatives with various reagents to introduce the desired functional groups. For instance, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid, indicating that acylation reactions are a common method for introducing the acetamide group . Similarly, other derivatives have been synthesized using a sequence of reactions involving chloroacetyl chloride, hydrazine hydrate, isatin, and Thioglycolic acid . These methods suggest that the synthesis of the compound would likely involve multiple steps, including acylation, amidation, and the introduction of the thiadiazole moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, FTIR, MS, and elemental analysis . These techniques would likely reveal the presence of characteristic functional groups such as the amide bond, the thiadiazole ring, and the benzo[d][1,3]dioxol moiety in the compound of interest. The presence of hydrogen bonding interactions, as seen in similar compounds, could also be inferred, which may influence the compound's molecular assembly and photophysical properties .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of hydrogen bonds, which are crucial for the assembly and interaction of molecules. For example, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water, acting as a bridge between different molecules . The reactivity of the compound may also involve interactions with biological targets, as indicated by the anti-HIV activity observed in similar N-1,3-benzo[d]thiazol-2-yl acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. The pKa values of benzothiazole acetamide derivatives have been determined, indicating the acidity constants of the amide and benzothiazole nitrogens . These properties are important for understanding the compound's behavior in biological systems and its potential as a drug precursor. Additionally, the antibacterial activity of some derivatives suggests that the compound may also possess similar properties, potentially acting as a potent antibacterial agent .

科学研究应用

抗菌剂

已合成并评估了包括具有噻二唑部分的化合物在内的乙酰胺衍生物的抗菌性能。这些化合物对各种细菌菌株表现出显着的活性,表明它们作为抗菌剂的潜力 (Ramalingam, Ramesh, & Sreenivasulu, 2019)。

抗艾滋病药物

乙酰胺衍生物也因其作为抗艾滋病药物的潜力而受到研究。涉及乙酰胺衍生物的密度泛函理论 (DFT) 的研究强调了它们的局部反应性,这对于它们作为抗艾滋病剂的功效至关重要 (Oftadeh, Mahani, & Hamadanian, 2013)。另一项研究合成并评估了一系列乙酰胺作为非核苷 HIV-1 逆转录酶抑制剂,在抑制 HIV-1 复制方面显示出有希望的结果 (Zhan, Liu, Fang, Li, Pannecouque, & De Clercq, 2009)。

抗菌和抗增殖活性

一项关于与苯并[1,3]二氧杂环部分连接的噻唑基吡唑啉衍生物的研究表明,这些化合物同时具有抗菌和抗增殖活性,表明它们在治疗感染和癌症方面的潜力 (Mansour, Aboelnaga, Nassar, & Elewa, 2020)。

属性

IUPAC Name |

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4S2/c28-20(10-15-6-3-5-14-4-1-2-7-17(14)15)25-22-26-27-23(33-22)32-12-21(29)24-16-8-9-18-19(11-16)31-13-30-18/h1-9,11H,10,12-13H2,(H,24,29)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEWMVDFTRBCJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

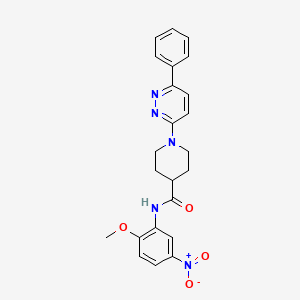

![{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine](/img/structure/B2528937.png)

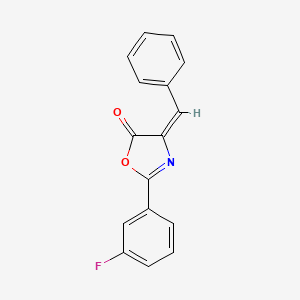

![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)

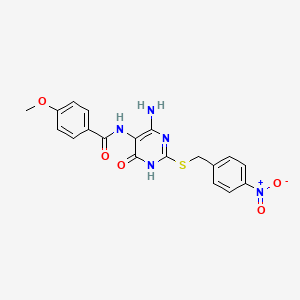

![4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)

![3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2528953.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)